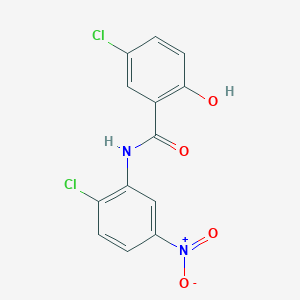

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide

Description

Properties

Molecular Formula |

C13H8Cl2N2O4 |

|---|---|

Molecular Weight |

327.12 g/mol |

IUPAC Name |

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H8Cl2N2O4/c14-7-1-4-12(18)9(5-7)13(19)16-11-6-8(17(20)21)2-3-10(11)15/h1-6,18H,(H,16,19) |

InChI Key |

SPGXJGVYXVTYNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of Salicylic Acid

The hydroxyl group in salicylic acid directs electrophilic chlorination to the para position relative to itself. A typical procedure involves:

Alternative Route: Diazotization and Sandmeyer Reaction

An alternative pathway employs 2-hydroxybenzoic acid as the starting material:

-

Diazotization of the amine group in 5-aminosalicylic acid using NaNO₂/HCl at 0–5°C.

-

Chlorination via the Sandmeyer reaction with CuCl, achieving 70–75% yield.

Preparation of 2-Chloro-5-Nitroaniline

Nitration of 2-Chloroaniline

Nitration of 2-chloroaniline requires careful control to avoid over-nitration:

Purification Challenges

Due to the formation of isomeric byproducts (e.g., 2-chloro-3-nitroaniline), column chromatography or recrystallization from ethanol/water mixtures is essential for isolation.

Amide Bond Formation: Key Methodologies

Schotten-Baumann Reaction

The classical method involves:

Catalytic Coupling with DCC/HOBt

Modern approaches use coupling agents to improve efficiency:

-

Reagents : Dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

-

Conditions : Anhydrous DMF, room temperature, 12–16 hours.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing transition states. For example, DMF increases the yield of the amide coupling step by 15–20% compared to dichloromethane.

Temperature Control

Exothermic reactions, such as nitration and chlorination, require strict temperature control:

-

Nitration at >10°C leads to decomposition and tar formation.

-

Chlorination with SOCl₂ necessitates reflux conditions (70–80°C) for complete conversion.

Data Tables: Comparative Analysis of Methods

Challenges and Solutions in Synthesis

Hydroxyl Group Protection

The phenolic -OH group in 5-chloro-2-hydroxybenzoic acid must be protected during chlorination or nitration steps. Common strategies include:

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.

Reduction: The nitro group can be reduced to an amino group, leading to different derivatives.

Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) under reflux conditions.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Niclosamide has been extensively studied for its potential as an anticancer agent. Its mechanism involves the inhibition of critical signaling pathways such as the STAT3 and Wnt/β-catenin pathways, which are often dysregulated in cancer cells. By inhibiting these pathways, Niclosamide can reduce cell proliferation and induce apoptosis in various cancer cell lines.

- Case Study : In vitro studies demonstrated that Niclosamide treatment led to significant upregulation of pro-apoptotic markers and activation of caspase-3 in HCT-116 colon cancer cells, indicating its efficacy in promoting cancer cell death .

Antiparasitic Activity

Originally developed as an antihelminthic agent, Niclosamide is effective against tapeworms and other parasitic infections. Its mechanism involves disrupting the energy metabolism of parasites.

- Case Study : Research has shown that Niclosamide effectively eliminates cestodes in infected hosts, making it a crucial drug in parasitology .

Material Science

Development of Advanced Materials

The unique structure of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide allows it to be utilized in the synthesis of advanced materials with specific electronic or optical properties. The incorporation of its functional groups can enhance material performance in various applications.

Biological Studies

Biochemical Assays

Niclosamide is employed in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to inhibit various enzymes makes it a valuable tool for understanding biochemical pathways.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to the disruption of critical biological pathways, such as DNA replication and protein synthesis, which is particularly relevant in cancer research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Melting Points : Nitro-substituted derivatives (e.g., niclosamide) generally exhibit higher melting points (>240°C) due to strong intermolecular hydrogen bonding and π-π stacking, whereas methyl or hydroxy-substituted analogs melt at lower temperatures (169–214°C) .

- Synthetic Yields : Electron-deficient anilines (e.g., nitro-substituted) yield lower product quantities (10–25%) compared to electron-rich substrates (40–75%), reflecting reactivity challenges in amide coupling .

Key Research Findings

Niclosamide’s Dual Mechanism : It inhibits mitochondrial ATP production and blocks viral replication (e.g., SARS-CoV-2) by targeting host cell pathways .

Structural Insights : X-ray crystallography of niclosamide hydrate reveals a hydrogen-bonded network involving the hydroxyl and nitro groups, stabilizing the solid-state structure .

Biological Activity

5-Chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide, commonly known as Niclosamide , is a salicylanilide derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C13H8Cl2N2O4

- Molecular Weight : 327.12 g/mol

- CAS Number : 50-65-7

- Structure : Niclosamide features a salicylanilide backbone with two chlorine substituents and a nitro group, contributing to its biological efficacy.

Niclosamide exhibits multiple mechanisms of action that contribute to its biological activity:

-

Inhibition of Signal Transduction Pathways :

- Niclosamide is known to inhibit the STAT3 signaling pathway, which is crucial in various cancers. It suppresses the phosphorylation of STAT3 and Jak1, leading to reduced cell proliferation and survival in tumor cells .

- Additionally, it affects the Wnt/β-catenin pathway , which is implicated in cancer progression. Studies indicate that Niclosamide can prevent Wnt3a-induced transcriptional activity in cancer cells .

-

Induction of Apoptosis :

- The compound has been shown to induce apoptosis in cancer cells through the modulation of apoptotic gene expression. It increases the expression of pro-apoptotic proteins like BAX while decreasing anti-apoptotic proteins such as Bcl-2 .

- In experiments with HCT-116 colon cancer cells, Niclosamide treatment led to significant upregulation of apoptotic markers and activation of caspase-3, a key enzyme in the apoptosis pathway .

- Antioxidant Properties :

Pharmacological Investigations

Recent studies have highlighted Niclosamide's effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HCT-116 | 1.5 | Induces apoptosis and cell cycle arrest |

| MCF-7 | 2.0 | Inhibits proliferation |

| HEK293 | 0.5 | Inhibits Wnt signaling activity |

These findings suggest that Niclosamide's cytotoxic effects are dose-dependent and vary across different types of cancer cells.

Case Studies

-

Colon Cancer :

A study demonstrated that Niclosamide effectively inhibited tumor growth in xenograft models of colon cancer by inducing apoptosis and reducing tumor volume significantly compared to controls . -

Breast Cancer :

In vitro studies indicated that Niclosamide could target breast cancer stem-like cells, suggesting its potential as a therapeutic agent against aggressive breast tumors . -

Antiparasitic Activity :

Originally developed as an anthelmintic agent, Niclosamide remains effective against various parasitic infections, including tapeworms and schistosomiasis, showcasing its versatility beyond oncology .

Safety Profile

The safety data for Niclosamide indicates low toxicity in mammalian systems but highlights environmental concerns due to its toxicity to aquatic organisms. Its LD50 value is reported at approximately 250 mg/kg in rats .

Q & A

Q. What are the optimal synthetic routes for 5-chloro-N-(2-chloro-5-nitrophenyl)-2-hydroxybenzamide and its derivatives?

Methodological Answer: The synthesis typically involves coupling 5-chlorosalicylic acid derivatives with substituted anilines. Key protocols include:

- Reagent Selection : Thionyl chloride (SOCl₂) or oxalyl dichloride are used to activate the carboxylic acid group, forming the acyl chloride intermediate. For example, thionyl chloride with N-methylacetamide in benzene under reflux yields the benzoyl chloride derivative .

- Solvent and Temperature : Dichloromethane (DCM) at 50°C or room temperature (0–20°C) is common. Lower temperatures (0–20°C) reduce side reactions, as seen in protocols yielding yellow solids with >90% purity after water washing .

- Derivative Synthesis : Substituents on the aniline ring (e.g., fluoro, trifluoromethyl) are introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. Yields vary from 47% to 96%, depending on steric and electronic effects .

Q. How is the compound characterized post-synthesis?

Methodological Answer:

- Spectroscopy :

- Mass Spectrometry : HRMS (APCI/ESI) confirms molecular ions (e.g., [M+H]⁺ at m/z 475.06793 for a sulfamoylbenzyl derivative) .

- Melting Points : Used to assess purity. For example, derivatives melt between 138–252°C, with higher melting points correlating with increased halogenation .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in synthetic protocols?

Methodological Answer: Discrepancies arise from reaction parameters:

- Reaction Time : Prolonged heating (e.g., 12 hours vs. 4 hours) may degrade heat-sensitive intermediates, reducing yields .

- Catalyst Load : N,N-Dimethylformamide (DMF) as a catalyst in acyl chloride formation improves efficiency but requires strict stoichiometric control to avoid byproducts .

- Workup Optimization : Rapid quenching and filtration minimize hydrolysis of the acyl chloride intermediate. Protocols using DCM/water biphasic systems report higher recoveries (>90%) .

Q. What structure-activity relationships (SAR) govern the antitubercular and antiviral activity of niclosamide derivatives?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro and nitro substituents at the ortho and para positions enhance activity against Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL). Trifluoromethyl groups improve membrane permeability, as seen in derivatives with IC₅₀ values <1 µM .

- Hydroxyl Group Position : The 2-hydroxybenzamide scaffold is critical for disrupting proton gradients in parasites and viruses. Methylation of the hydroxyl group abolishes activity .

- Substituted Anilines : 4-Amino-2-chlorophenyl derivatives show enhanced anti-adenovirus activity (IC₅₀ = 0.27 µM) due to improved DNA replication inhibition .

Q. How can mechanistic studies differentiate between direct and indirect modes of action in anticancer applications?

Methodological Answer:

- Transcriptomics/Proteomics : RNA-seq of treated cancer cells reveals downregulation of Wnt/β-catenin and mTOR pathways, indicating direct target engagement .

- Fluorescent Probes : Conjugation with BODIPY tags enables tracking of cellular uptake and localization in lysosomes, supporting autophagy-mediated cytotoxicity .

- Knockout Models : CRISPR-Cas9 deletion of S100A4 (a metastasis-linked protein) in HT-29 cells reduces niclosamide’s antiproliferative effects, confirming S100A4 as a target .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.